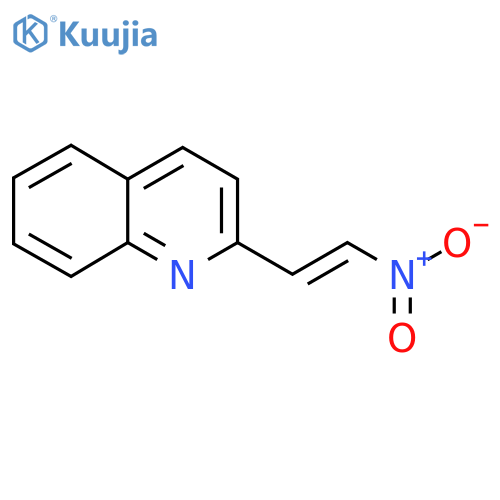Cas no 1063989-14-9 (2-(2-nitroethenyl)quinoline)

2-(2-nitroethenyl)quinoline structure
商品名:2-(2-nitroethenyl)quinoline
2-(2-nitroethenyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 2-(2-nitroethenyl)quinoline
- NSC-172622
- DTXSID10419381
- CHEMBL121537
- 68311-65-9
- EN300-1844172
- 1063989-14-9
- AKOS017514071
- NSC172622
-
- インチ: 1S/C11H8N2O2/c14-13(15)8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-8H/b8-7+
- InChIKey: ROLNDGIVCBCROQ-BQYQJAHWSA-N
- ほほえんだ: [O-][N+](/C=C/C1=CC=C2C=CC=CC2=N1)=O
計算された属性
- せいみつぶんしりょう: 200.058577502g/mol
- どういたいしつりょう: 200.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 58.7Ų
2-(2-nitroethenyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844172-5.0g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1844172-0.05g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1844172-10.0g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1844172-5g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 5g |
$1821.0 | 2023-09-19 | ||
| Enamine | EN300-1844172-10g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 10g |
$2701.0 | 2023-09-19 | ||
| Enamine | EN300-1844172-1.0g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1844172-0.1g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1844172-1g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1844172-2.5g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1844172-0.5g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 0.5g |
$603.0 | 2023-09-19 |
2-(2-nitroethenyl)quinoline 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1063989-14-9 (2-(2-nitroethenyl)quinoline) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
